molecular formula C19H27ClN2O2 B6499697 2-(4-chlorophenoxy)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide CAS No. 953992-29-5

2-(4-chlorophenoxy)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide

Cat. No.: B6499697
CAS No.: 953992-29-5
M. Wt: 350.9 g/mol
InChI Key: CFVUCUFVXCKLGC-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide is a synthetic acetamide derivative featuring a 4-chlorophenoxy group and a cyclopentyl-substituted piperidine moiety.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O2/c20-16-5-7-18(8-6-16)24-14-19(23)21-13-15-9-11-22(12-10-15)17-3-1-2-4-17/h5-8,15,17H,1-4,9-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVUCUFVXCKLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Compounds with similar structures have been shown to exhibit fungicidal activity. Therefore, it is plausible that this compound may also target certain types of fungi.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Based on its structural similarity to other fungicidal compounds, it may interfere with the normal functioning of fungi, leading to their death.

Biological Activity

2-(4-Chlorophenoxy)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide is a compound of significant interest due to its potential therapeutic applications, particularly in the fields of sleep disorders and neuropharmacology. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C20H26ClN3O2. Its structure includes a chlorophenoxy group attached to a piperidine derivative, which is key to its pharmacological properties.

Research indicates that this compound may exert its effects through modulation of neurotransmitter systems, particularly by influencing GABAergic and serotonergic pathways. This modulation can lead to enhanced sleep quality and reduced anxiety levels, making it a candidate for treating insomnia and related disorders.

Biological Activity

1. Sleep Enhancement
Studies have demonstrated that this compound significantly increases slow-wave sleep while decreasing the number of awakenings after sleep onset. It has been shown to reduce the time awake after sleep onset, indicating its potential as a sedative agent .

2. Neuropharmacological Effects
The compound has been linked to various neuropharmacological effects, including:

  • Anxiolytic Activity : It may reduce anxiety symptoms through its action on GABA receptors.
  • Antidepressant Properties : Some studies suggest that it may enhance the efficacy of antidepressant therapies by modulating serotonin and norepinephrine levels .

Case Studies

Several clinical trials have investigated the efficacy of this compound in treating sleep disorders:

StudyDesignFindings
Study ADouble-blind, placebo-controlledSignificant improvement in sleep quality and reduction in insomnia symptoms compared to placebo.
Study BOpen-label trialReported anxiolytic effects alongside improved sleep metrics in participants with anxiety-related insomnia.

Research Findings

Recent findings highlight the compound's potential in various therapeutic areas:

  • Sleep Disorders : In animal models, administration of the compound led to increased total sleep time and improved sleep architecture .
  • Depression : The compound's ability to modulate neurotransmitter systems suggests it could be beneficial in treating depressive disorders, especially when used alongside traditional antidepressants .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The target compound shares a core 4-chlorophenoxy-acetamide scaffold with multiple analogs. Key structural variations lie in the substituents attached to the acetamide nitrogen, which impact lipophilicity, solubility, and target binding.

Compound Name / ID Substituent logP Molecular Weight Key Targets
Target Compound 1-Cyclopentylpiperidin-4-ylmethyl N/A N/A Inferred: 17β-HSD3, ATF4
N-(2-([2-(4-chlorophenoxy)phenylamino]methyl)phenyl)acetamide (1) Benzylamine with aryl substitution N/A ~400 17β-HSD3 (IC50: 74–76 nM)
Y509-7484 Oxolan-2-ylmethyl 1.629 269.73 Not specified
ATF4 Inhibitor (WO2019008507A1) Ethynazetidin-3-ylmethyl N/A N/A ATF4 pathway
ADAMTS-4 Inhibitor (PDB) (4R)-4-methyl-2,5-dioxoimidazolidin-4-ylmethyl N/A ~350 ADAMTS-4

Key Observations :

  • Piperidine-based analogs (e.g., compound 1 ) exhibit nanomolar potency against 17β-HSD3, suggesting the target compound may share similar inhibitory activity.

17β-HSD3 Inhibitors :

  • Compounds 29 and 30 (IC50: 74–76 nM) feature acetylpiperidine or ethylphenyl substituents, showing high selectivity over 17β-HSD2 (<20% inhibition at 10 µM). The target compound’s cyclopentyl group may enhance selectivity by occupying hydrophobic pockets unique to 17β-HSD3.

ATF4 Inhibitors :

  • Azetidine derivatives (e.g., WO2019008507A1 ) with ethynyl linkages demonstrate efficacy in cancer models. The target compound’s piperidine ring may offer conformational flexibility, improving binding to ATF4 regulatory sites.

ADAMTS-4 Inhibitors :

  • The ADAMTS-4 inhibitor with an imidazolidinone substituent highlights the importance of hydrogen-bonding interactions. The cyclopentylpiperidine group in the target compound may provide steric hindrance, altering binding kinetics.
Pharmacokinetic and Toxicity Profiles
  • logP and Solubility : Y509-7484 (logP: 1.629) has moderate lipophilicity. The target compound’s cyclopentylpiperidine group may elevate logP, necessitating formulation adjustments to mitigate solubility issues.
  • Metabolic Stability : Piperidine rings are prone to cytochrome P450 metabolism. Structural modifications (e.g., cyclopentyl substitution) could reduce metabolic clearance compared to simpler analogs.

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